An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde Hydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride. While specific experimental data for this particular salt is not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a detailed prediction and interpretation based on established principles of NMR spectroscopy and available data for structurally related analogs.[1][2][3][4][5] Furthermore, a robust, step-by-step experimental protocol for the acquisition of high-quality NMR data is presented, ensuring a self-validating system for researchers. This guide is intended to be an authoritative resource, enabling scientists to anticipate, acquire, and accurately interpret the NMR spectra of this compound, a crucial step in its characterization for drug discovery and development.
Molecular Structure and its Influence on NMR Spectra
1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride possesses a unique molecular architecture that dictates its spectral characteristics. The core is a 1,2,3,4-tetrahydroquinoline moiety, which consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring.[6] The key substituents influencing the NMR spectra are the carbaldehyde group (-CHO) at the C8 position of the aromatic ring and the protonation of the nitrogen atom to form a hydrochloride salt.
The electron-withdrawing nature of the aldehyde group will deshield adjacent protons and carbons, while the protonation of the nitrogen will have a significant effect on the chemical shifts of the protons and carbons in the heterocyclic ring. Understanding these intramolecular interactions is paramount for accurate spectral assignment.
Figure 1: Structure of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde Hydrochloride.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride. These predictions are based on the analysis of related structures and fundamental NMR principles.[2][7]
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| H-aldehyde | 9.8 - 10.2 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet. |
| H-5 | 7.5 - 7.8 | d | 7.5 - 8.5 | Ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. |
| H-7 | 7.3 - 7.6 | d | 7.0 - 8.0 | Ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. |
| H-6 | 6.8 - 7.1 | t | 7.0 - 8.0 | Coupled to both H-5 and H-7, appearing as a triplet. |
| N-H₂⁺ | 4.0 - 5.0 | br s | - | The acidic protons on the nitrogen are expected to be broad and downfield due to protonation and exchange. |
| C2-H₂ | 3.4 - 3.7 | t | 6.0 - 7.0 | Adjacent to the protonated nitrogen, resulting in deshielding. |
| C4-H₂ | 2.9 - 3.2 | t | 6.0 - 7.0 | Coupled to the C3 protons. |
| C3-H₂ | 2.0 - 2.3 | m | - | Coupled to both C2 and C4 protons, likely appearing as a multiplet. |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-aldehyde | 190 - 195 | The carbonyl carbon of the aldehyde is highly deshielded. |
| C-8a | 145 - 150 | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |
| C-4a | 125 - 130 | Quaternary carbon at the ring junction. |
| C-8 | 130 - 135 | Aromatic carbon attached to the aldehyde group. |
| C-5 | 128 - 132 | Aromatic CH carbon, deshielded by the ortho aldehyde group. |
| C-7 | 120 - 125 | Aromatic CH carbon. |
| C-6 | 115 - 120 | Aromatic CH carbon. |
| C-2 | 45 - 50 | Aliphatic carbon adjacent to the protonated nitrogen. |
| C-4 | 25 - 30 | Aliphatic carbon. |
| C-3 | 20 - 25 | Aliphatic carbon. |
Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. Following this protocol will ensure data integrity and reproducibility.
Sample Preparation
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Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its ability to dissolve the hydrochloride salt and its high boiling point, which minimizes evaporation. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also viable alternatives, though D₂O will result in the exchange of the N-H protons.
-
Concentration: Prepare a solution of approximately 5-10 mg of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Figure 2: Sample Preparation Workflow.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
Justification for Parameter Choices:
-
The choice of a longer relaxation delay in ¹³C NMR is crucial for obtaining accurate quantitative information, especially for quaternary carbons which have longer relaxation times.
-
Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Spectral Interpretation and Structural Confirmation
A thorough analysis of the acquired spectra is essential for unambiguous structural elucidation.
-
¹H NMR Spectrum: The integration of the peaks should correspond to the number of protons in each environment. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants will reveal the connectivity of the protons. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can be employed to confirm proton-proton couplings.
-
¹³C NMR Spectrum: The number of peaks will indicate the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR: For complete and unambiguous assignment, especially in complex molecules, two-dimensional NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
-
Conclusion
This technical guide provides a comprehensive framework for understanding, predicting, and acquiring the ¹H and ¹³C NMR spectra of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride. By combining the predicted spectral data with the detailed experimental protocol, researchers and drug development professionals are well-equipped to characterize this compound with a high degree of confidence. The principles and methodologies outlined herein are foundational to the structural elucidation of novel chemical entities and are integral to advancing scientific research.
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